molecular formula C14H15NO3 B7753777 Propyl 4-hydroxy-2-methylquinoline-6-carboxylate

Propyl 4-hydroxy-2-methylquinoline-6-carboxylate

Cat. No.: B7753777
M. Wt: 245.27 g/mol
InChI Key: HATVSCMLERZKPT-UHFFFAOYSA-N
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Description

Propyl 4-hydroxy-2-methylquinoline-6-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-hydroxy-2-methylquinoline-6-carboxylate typically involves the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline core . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Additionally, various modifications can be made to the substituents on the quinoline ring to yield different derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-hydroxy-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Propyl 4-hydroxy-2-methylquinoline-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Propyl 4-hydroxy-2-methylquinoline-6-carboxylate involves its interaction with various molecular targets. It can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, it may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-hydroxy-2-methylquinoline-6-carboxylate is unique due to the presence of the propyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. The combination of the hydroxyl and carboxylate groups also contributes to its diverse reactivity and biological activities .

Properties

IUPAC Name

propyl 2-methyl-4-oxo-1H-quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-6-18-14(17)10-4-5-12-11(8-10)13(16)7-9(2)15-12/h4-5,7-8H,3,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATVSCMLERZKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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